molecular formula C12H16O3 B8516824 4-(2-Hydroxy-4,6-dimethylphenyl)butyric acid

4-(2-Hydroxy-4,6-dimethylphenyl)butyric acid

Cat. No. B8516824
M. Wt: 208.25 g/mol
InChI Key: DZDHUCZRXBYUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Hydroxy-4,6-dimethylphenyl)butyric acid is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Hydroxy-4,6-dimethylphenyl)butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Hydroxy-4,6-dimethylphenyl)butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-Hydroxy-4,6-dimethylphenyl)butyric acid

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

4-(2-hydroxy-4,6-dimethylphenyl)butanoic acid

InChI

InChI=1S/C12H16O3/c1-8-6-9(2)10(11(13)7-8)4-3-5-12(14)15/h6-7,13H,3-5H2,1-2H3,(H,14,15)

InChI Key

DZDHUCZRXBYUMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)CCCC(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trifluoromethanesulphonic acid (0.2 ml, 2.3 mM) in dichloromethane (0.5 ml) was added dropwise to a solution of the epsilon-lactone of 3-(2-hydroxy-4,6-dimethylbenzoyl)propionic acid, [m.p. 77° C.; prepared by the method described in Acta. Chem. Scand. 1972, 26, 2372, but starting from 3-(2-hydroxy-4,6-dimethylbenzoyl)propionic acid, itself prepared as described in Liebigs Ann. Chem. 1985, 560] in dichloromethane (1 ml) at 0° C. under argon, followed by a solution of triethylsilane (200 mg, 1.7 mM) in dichloromethane (0.5 ml). After 5 minutes, a further portion of trifluoromethanesulphonic acid (0.2 ml, 2.3 mM) in dichloromethane (0.5 ml) was added followed by triethylsilane (200 mg; 1.7 mM) in dichloromethane (0.5 ml). The reaction mixture was stirred for 2 hours at ambient temperature, then poured into saturated sodium hydrogen carbonate solution and extracted with dichloromethane. The combined extracts were washed with brine, dried (Na2SO4), and the solvent was removed by evaporation. The residual oil was purified by flash chromatography, eluting with hexane/dichloromethane (1:1 v/v increasing in polarity to 1:3 v/v), giving the epsilon-lactone of 4-(2-hydroxy-4,6-dimethylphenyl)butyric acid (C) as a colourless oil; NMR: 2.10(2H,tt), 2.29(6H,s), 2.43(2H,t), 2.79(2H,t), 6.75(1H,s), 6.86(1H,s); I.R (thin film) 1720 cm-1.
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Quantity
0.2 mL
Type
reactant
Reaction Step Four
[Compound]
Name
epsilon-lactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
3-(2-hydroxy-4,6-dimethylbenzoyl)propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.5 mL
Type
solvent
Reaction Step Four
Name
3-(2-hydroxy-4,6-dimethylbenzoyl)propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
200 mg
Type
reactant
Reaction Step Six
Quantity
0.2 mL
Type
reactant
Reaction Step Seven
Quantity
0.5 mL
Type
solvent
Reaction Step Seven
Quantity
200 mg
Type
reactant
Reaction Step Eight

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